molecular formula C9H18N2O B11915919 4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine CAS No. 20030-87-9

4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine

Cat. No.: B11915919
CAS No.: 20030-87-9
M. Wt: 170.25 g/mol
InChI Key: CJOJPKFBRFGUMC-UHFFFAOYSA-N
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Description

4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine is a chemical compound with the molecular formula C₉H₁₈N₂O It is characterized by the presence of a morpholine ring substituted with a 2,2-dimethylaziridin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine typically involves the reaction of morpholine with 2,2-dimethylaziridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is designed to be efficient and cost-effective, with a focus on minimizing waste and ensuring consistent quality. The use of advanced purification techniques, such as distillation and chromatography, is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A related compound with a similar structure but without the aziridine group.

    Piperazine: Another heterocyclic compound with similar applications in medicinal chemistry.

    Piperidine: A structurally related compound with diverse applications.

Uniqueness

4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine is unique due to the presence of the 2,2-dimethylaziridine group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .

Properties

CAS No.

20030-87-9

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

4-[(2,2-dimethylaziridin-1-yl)methyl]morpholine

InChI

InChI=1S/C9H18N2O/c1-9(2)7-11(9)8-10-3-5-12-6-4-10/h3-8H2,1-2H3

InChI Key

CJOJPKFBRFGUMC-UHFFFAOYSA-N

Canonical SMILES

CC1(CN1CN2CCOCC2)C

Origin of Product

United States

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